molecular formula C15H8N2O3S B11351110 4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11351110
M. Wt: 296.3 g/mol
InChI Key: OCOKUCKMMLIASR-UHFFFAOYSA-N
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Description

4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to its combination of a cyano group, thiophene ring, and oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H8N2O3S

Molecular Weight

296.3 g/mol

IUPAC Name

(4-cyanophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H8N2O3S/c16-9-10-3-5-11(6-4-10)19-15(18)12-8-13(20-17-12)14-2-1-7-21-14/h1-8H

InChI Key

OCOKUCKMMLIASR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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